molecular formula C12H15N3S2 B1417750 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole CAS No. 1105194-72-6

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole

Cat. No.: B1417750
CAS No.: 1105194-72-6
M. Wt: 265.4 g/mol
InChI Key: OGSHYVSPUPVNEO-UHFFFAOYSA-N
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Description

6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are known for their broad spectrum of biological activities, making them significant in pharmaceuticals, agrochemicals, and materials science. This particular compound, with its unique structure, exhibits specific properties that render it useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Formation: : The synthesis often begins with the preparation of 2-aminobenzothiazole, a common intermediate.

  • Thiomethylation: : Introduction of the methylthio group is achieved using agents like methyl iodide (CH3I) in the presence of a base.

  • Piperazine Substitution: : Piperazine is introduced via nucleophilic substitution, typically using piperazine hydrochloride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, these reactions are scaled up, often with optimized catalysts and solvents to improve yields and reduce costs. Continuous flow chemistry techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

  • Reduction: : Can be reduced, although this is less common.

  • Substitution: : Participates in various substitution reactions, given its functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Halogens, alkylating agents under mild conditions.

Major Products

  • Sulfoxides and Sulfones: : Result from oxidation.

  • Thioethers and Amines: : From substitution reactions depending on the attacking nucleophile.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, it is used as a building block for more complex molecules. Its unique reactivity makes it a versatile intermediate in multi-step syntheses.

Biology

Due to its heterocyclic structure, it serves as a ligand in biochemical studies, often binding to specific proteins or enzymes, facilitating the study of biological pathways.

Medicine

It has potential therapeutic applications, particularly in designing novel drugs with anticancer, antimicrobial, and antiviral properties. Its pharmacophore provides a foundation for developing compounds that can inhibit specific biological targets.

Industry

In materials science, it can be incorporated into polymers or coatings to impart desired properties like increased durability or specific electronic characteristics.

Mechanism of Action

The biological activity of 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole is attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes, disrupting their normal function.

  • Protein Binding: : Binds to proteins, affecting their structure and function.

  • Pathway Modulation: : Alters cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Comparison and Uniqueness

  • 6-(Methylthio)-2-piperazin-1-yl-1,3-benzothiazole: : Unique for its specific substitution pattern, offering distinct reactivity and biological activity.

  • 2-Piperazin-1-ylbenzothiazole: : Lacks the methylthio group, resulting in different chemical properties and biological activities.

  • 6-(Methylthio)benzothiazole: : Without the piperazine ring, it exhibits reduced or altered biological activity compared to the target compound.

List of Similar Compounds

  • 2-Piperazin-1-ylbenzothiazole

  • 6-(Methylthio)benzothiazole

  • 2-Aminobenzothiazole: (as a common synthetic precursor)

That sums up the detailed overview of this compound

Properties

IUPAC Name

6-methylsulfanyl-2-piperazin-1-yl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSHYVSPUPVNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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